molecular formula C13H17F3N2O3 B6952974 Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone

Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone

Cat. No.: B6952974
M. Wt: 306.28 g/mol
InChI Key: NIYVDQBVJGRJRV-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a piperazine ring, and a trifluoromethyl group

Properties

IUPAC Name

furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c1-12(20,13(14,15)16)9-17-4-6-18(7-5-17)11(19)10-3-2-8-21-10/h2-3,8,20H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYVDQBVJGRJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC=CO2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the Piperazine Derivative: The piperazine ring can be prepared by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl halides.

    Coupling Reactions: The final step involves coupling the furan ring with the piperazine derivative using a suitable coupling agent such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, aryl halides, and various nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.

    Reduction: Alcohols, alkanes, and other reduced derivatives.

    Substitution: Substituted furan derivatives, substituted piperazine derivatives, and other substituted products.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

    Biological Probes: The compound can be used as a probe to study various biological processes and interactions.

Medicine

    Therapeutic Agents: The compound may exhibit therapeutic properties, making it a potential candidate for the treatment of various diseases and conditions.

    Diagnostic Agents: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

    Agriculture: The compound may have applications in the development of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can facilitate interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone: Similar structure but lacks the trifluoromethyl group.

    Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]methanone: Similar structure but lacks the methyl group on the hydroxypropyl chain.

    Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)morpholin-1-yl]methanone: Similar structure but contains a morpholine ring instead of a piperazine ring.

Uniqueness

Furan-2-yl-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring facilitates interactions with biological targets, making it a versatile compound for various applications.

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